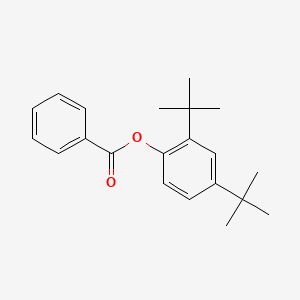

2,4-di-tert-butylphenyl benzoate

Description

Contextual Overview of Alkyl-Substituted Phenyl Esters

Alkyl-substituted phenyl esters are a broad class of organic compounds characterized by a phenyl ester core with one or more alkyl groups attached to the phenyl ring. These molecules are integral to numerous applications, acting as plasticizers, surfactants, and intermediates in organic synthesis. The nature and position of the alkyl substituents profoundly influence the physicochemical properties of the ester. For instance, long-chain alkyl groups can enhance solubility in nonpolar solvents and impart flexibility when used as plasticizers in polymers like PVC.

Conversely, bulky alkyl groups, such as the tert-butyl group, introduce significant steric hindrance. This steric bulk can shield the ester linkage from hydrolytic attack, thereby increasing the molecule's thermal and chemical stability. This targeted modification of properties makes alkyl-substituted phenyl esters a versatile class of compounds, designed and synthesized for specific industrial and chemical functions.

Historical Perspectives on Benzoate (B1203000) Esters in Synthetic Chemistry

The study of esters has been a cornerstone of synthetic chemistry for over a century. A pivotal moment in the history of ester synthesis was the development of the Fischer-Speier esterification in 1895 by Emil Fischer and Arthur Speier. calpaclab.comuvabsorber.comfda.gov This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a direct and versatile method for creating esters. thegoodscentscompany.com The reaction is an equilibrium process, and its discovery spurred the development of techniques to drive the reaction to completion, such as using an excess of one reactant or removing water as it forms. chemicalbook.com

Benzoate esters, derived from benzoic acid, quickly became a significant subclass. Early research focused on simple benzoates, exploring their utility as solvents and flavoring agents. As synthetic methodologies advanced, more complex benzoate esters were created, incorporating functionalities that tailored the molecules for specific applications, including pharmaceuticals, polymers, and performance chemicals. The synthesis of a molecule like 2,4-di-tert-butylphenyl benzoate is a direct descendant of this long history, applying the foundational principles of esterification to create a compound with specialized properties derived from its unique phenolic component.

Review of Existing Literature on this compound: Foundational Studies

A comprehensive review of scientific literature reveals a notable scarcity of foundational studies focused specifically on this compound. The majority of available research and commercial documentation pertains to structurally related but more complex compounds. A prominent example is 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (CAS Number: 4221-80-1), a well-known UV absorber and polymer stabilizer. calpaclab.comuvabsorber.comchemicalbook.com

The direct parent molecule, 2,4-di-tert-butylphenol (B135424) (CAS Number: 96-76-4), is extensively documented. It is a high-volume industrial chemical primarily used as an intermediate in the manufacturing of antioxidants (such as Tris(2,4-di-tert-butylphenyl)phosphite) and UV stabilizers. wikipedia.orgvinatiorganics.com Its synthesis, typically via the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900), is well-established. wikipedia.org

Given the lack of direct studies on this compound, its properties and synthesis can be inferred from the principles of organic chemistry and the known characteristics of its precursors. The synthesis would most logically be achieved through the esterification of benzoic acid with 2,4-di-tert-butylphenol. This could be accomplished via a Fischer-Speier esterification using a strong acid catalyst, or by first converting benzoic acid to a more reactive derivative like benzoyl chloride before reacting it with the phenol.

Significance of the 2,4-Di-tert-butylphenyl Moiety in Aromatic Ester Systems

The significance of the 2,4-di-tert-butylphenyl moiety in any molecular system, including an aromatic ester, lies in the profound steric and electronic effects of the two tert-butyl groups. A tert-butyl group is exceptionally bulky, and its presence on an aromatic ring creates a sterically hindered environment.

In the context of this compound, the tert-butyl group at the ortho position (position 2) would partially shield the ester's ether oxygen and the carbonyl group. This steric hindrance would likely increase the compound's resistance to hydrolysis, as it would physically obstruct the approach of nucleophiles like water or hydroxide (B78521) ions to the reactive ester linkage. This effect is a common strategy used to enhance the stability of additives in polymers and other materials that are exposed to harsh conditions. Furthermore, the electron-donating nature of the alkyl groups increases the electron density on the phenyl ring, which can influence the reactivity of the aromatic system and the properties of the ester itself. This combination of steric shielding and electronic modification makes the 2,4-di-tert-butylphenyl group a valuable component for designing stable, high-performance molecules.

Data Tables

Table 1: Physicochemical Properties of Precursor Molecules

This table provides the known properties of the constituent molecules that would be used to synthesize this compound.

| Property | 2,4-Di-tert-butylphenol | Benzoic Acid |

| CAS Number | 96-76-4 | 65-85-0 |

| Molecular Formula | C₁₄H₂₂O | C₇H₆O₂ |

| Molar Mass | 206.32 g/mol | 122.12 g/mol |

| Appearance | White crystalline solid | Colorless crystalline solid |

| Melting Point | 53-56 °C | 122.4 °C |

| Boiling Point | 265 °C | 249 °C |

| Primary Use | Intermediate for antioxidants and UV stabilizers | Food preservative, precursor for synthesis |

Data sourced from various chemical databases.

Table 2: Predicted Properties of this compound

As there is no readily available experimental data for this specific compound, the following properties are predicted based on its chemical structure and the properties of its precursors.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₂₁H₂₆O₂ |

| Molar Mass | 310.43 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., toluene, acetone) and poorly soluble in water |

| Thermal Stability | Expected to be high due to steric hindrance from the tert-butyl groups |

| Primary Synthesis Route | Esterification of 2,4-di-tert-butylphenol with benzoic acid or benzoyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

(2,4-ditert-butylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-20(2,3)16-12-13-18(17(14-16)21(4,5)6)23-19(22)15-10-8-7-9-11-15/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUHWAQMTRSJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Di Tert Butylphenyl Benzoate

Esterification Pathways and Reaction Kinetics

The formation of 2,4-di-tert-butylphenyl benzoate (B1203000) involves the reaction of the hydroxyl group of 2,4-di-tert-butylphenol (B135424) with a carboxyl group or its derivative. The significant steric hindrance posed by the two tert-butyl groups on the phenol (B47542) ring can influence the reaction kinetics, often necessitating specific catalysts or reaction conditions to achieve viable yields.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. While common, the direct esterification of the sterically hindered 2,4-di-tert-butylphenol with benzoic acid presents challenges.

One notable method for achieving this transformation under mild conditions is the Mitsunobu reaction . This reaction utilizes a phosphine, such as triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. nih.gov The reaction proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, although this is not relevant for the achiral 2,4-di-tert-butylphenol. researchgate.net The Mitsunobu reaction is advantageous for sterically demanding substrates where traditional acid-catalyzed methods may be inefficient. google.com

Another direct esterification method is the Steglich esterification . This method employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid. acs.org A crucial component of the Steglich esterification is the use of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). nih.gov DMAP acts as an acyl transfer agent, reacting with the activated carboxylic acid to form a highly reactive intermediate that is then attacked by the alcohol. nih.gov This method is particularly useful for the formation of esters from sterically hindered alcohols. acs.orgnih.gov

The classic Fischer-Speier esterification , which involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is generally less effective for sterically hindered phenols due to the harsh conditions and the reversible nature of the reaction. nih.govnih.gov The equilibrium can be shifted towards the product by removing water as it is formed, but the steric hindrance of 2,4-di-tert-butylphenol can significantly slow down the reaction rate.

| Direct Esterification Technique | Key Reagents | General Reaction Conditions | Applicability to Sterically Hindered Phenols |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild, neutral conditions | High |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild, neutral conditions | High |

| Fischer-Speier Esterification | Strong acid catalyst (e.g., H₂SO₄) | High temperatures, equilibrium control | Low to moderate |

Transesterification Processes

Transesterification is an equilibrium-controlled reaction where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of synthesizing 2,4-di-tert-butylphenyl benzoate, this would typically involve reacting 2,4-di-tert-butylphenol with a simple benzoate ester, such as methyl benzoate, in the presence of a catalyst.

This process can be catalyzed by either acids or bases. Common base catalysts include sodium methoxide or potassium hydroxide (B78521). researchgate.net The mechanism involves the nucleophilic attack of the phenoxide ion (formed by the deprotonation of 2,4-di-tert-butylphenol by the base) on the carbonyl carbon of the benzoate ester. The steric hindrance around the phenolic oxygen in 2,4-di-tert-butylphenol can impede this reaction, potentially requiring higher temperatures or more reactive catalysts.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen of the ester, which enhances its electrophilicity and makes it more susceptible to nucleophilic attack by the incoming alcohol. While feasible, this method also faces challenges due to the steric hindrance of 2,4-di-tert-butylphenol.

Acyl Halide and Anhydride Routes for Benzoate Formation

A highly effective method for the synthesis of this compound involves the use of more reactive benzoic acid derivatives, such as benzoyl chloride or benzoic anhydride. These reagents are significantly more electrophilic than benzoic acid itself, allowing the reaction to proceed under milder conditions and often without the need for a strong acid catalyst.

The reaction of 2,4-di-tert-butylphenol with benzoyl chloride is a common and efficient route. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct and also acts as a nucleophilic catalyst. The reaction of benzoyl chloride with alcohols is generally pseudo-first-order with respect to the acid chloride. researchgate.net

Alternatively, benzoic anhydride can be used as the acylating agent. nih.gov This reaction is generally slower than with benzoyl chloride and may require heating or the use of a catalyst, such as a Lewis acid or a strong protic acid, to proceed at a reasonable rate. The byproduct of this reaction is benzoic acid, which is less corrosive than HCl.

Catalytic Approaches in this compound Synthesis

Catalysts play a crucial role in overcoming the activation energy barriers in the synthesis of this compound, particularly given the steric hindrance of the phenol. Both acid and enzyme catalysts have been explored for this purpose.

Acid-Catalyzed Esterification Mechanisms

In acid-catalyzed esterification, the catalyst protonates the carbonyl oxygen of the benzoic acid or its derivative, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2,4-di-tert-butylphenol. researchgate.net The reaction proceeds through a tetrahedral intermediate. nih.gov For the reaction to be effective with a sterically hindered phenol, the choice of acid catalyst is important.

Solid acid catalysts have gained attention as they are often reusable and can be easily separated from the reaction mixture. Examples of solid acids that have been used for esterification reactions include sulfated zirconia and titanium dioxide. researchgate.net

Sulfated Zirconia (SO₄²⁻/ZrO₂) : This solid superacid exhibits high catalytic activity in various acid-catalyzed reactions, including esterification. researchgate.net The strong Brønsted and Lewis acid sites on its surface are responsible for its catalytic performance. researchgate.net

Titanium Dioxide (TiO₂) : As a solid Lewis acid, TiO₂ can catalyze the esterification of phenols with acyl chlorides under solvent-free conditions. nih.gov The reaction is believed to proceed through the coordination of the acyl chloride to the titanium centers, thus activating it for nucleophilic attack.

The general mechanism for acid-catalyzed esterification is depicted below:

Protonation of the carbonyl oxygen of the benzoic acid.

Nucleophilic attack by the hydroxyl group of 2,4-di-tert-butylphenol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

| Catalyst | Type | Key Features |

| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Strong acid, but can cause side reactions and is corrosive. |

| p-Toluenesulfonic Acid (TsOH) | Homogeneous Brønsted Acid | Solid, easier to handle than H₂SO₄, but still corrosive. |

| Sulfated Zirconia (SO₄²⁻/ZrO₂) | Heterogeneous Solid Acid | Reusable, high acidity, effective for various esterifications. researchgate.net |

| Titanium Dioxide (TiO₂) | Heterogeneous Lewis Acid | Effective for acylation with acyl chlorides, can be used under solvent-free conditions. nih.gov |

Enzyme-Mediated Synthesis of this compound

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for esterification and transesterification reactions due to their broad substrate specificity and high stability in organic solvents. nih.govresearchgate.netacs.org

The synthesis of phenolic esters using lipases has been a subject of interest. nih.gov The enzymatic reaction typically proceeds via a "ping-pong bi-bi" mechanism involving the formation of an acyl-enzyme intermediate. mdpi.com In the context of synthesizing this compound, the lipase would first react with a benzoic acid derivative (e.g., a simple ester or the acid itself) to form an acyl-lipase intermediate. This intermediate would then react with 2,4-di-tert-butylphenol to release the final ester product and the free enzyme.

While lipases are effective for many esterifications, their activity can be significantly affected by the steric hindrance of the substrates. The bulky tert-butyl groups on the phenol may hinder its access to the active site of the enzyme, potentially leading to lower reaction rates or yields compared to less hindered phenols. nih.gov Research on the enzymatic synthesis of sterically hindered phenolic antioxidants has shown that the choice of enzyme and reaction conditions is critical for achieving good conversions. researchgate.net

| Enzyme | Source | Commonly Used For | Potential for this compound Synthesis |

| Candida antarctica Lipase B (CALB) | Fungus | A wide range of esterification and transesterification reactions. nih.gov | Potentially effective, but steric hindrance may be a limiting factor. nih.gov |

| Rhizomucor miehei Lipase | Fungus | Esterification of various acids and alcohols. | May show different selectivity and activity towards sterically hindered substrates compared to CALB. |

| Pseudomonas cepacia Lipase | Bacterium | Various ester synthesis reactions. | Another potential candidate for screening due to its different substrate specificity. |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for the successful synthesis of sterically hindered esters like this compound. The bulky tert-butyl groups on the phenol ring can impede the approach of the benzoyl chloride, necessitating carefully controlled conditions to favor product formation.

The choice of solvent, or the lack thereof, plays a pivotal role in the esterification of phenols. Research into the acylation of phenols with acid chlorides has demonstrated that solvent-free conditions can be significantly more efficient than using organic solvents. niscpr.res.in In a study on the esterification of phenol with benzoyl chloride using a TiO2 catalyst, the yield was dramatically higher without a solvent. niscpr.res.in

When various organic solvents were employed, the yield of the resulting phenyl benzoate was consistently below 50%. In contrast, conducting the reaction under solvent-free conditions resulted in a yield of 92%. niscpr.res.in This suggests that for the synthesis of this compound, a similar solvent-free approach would likely enhance the reaction efficiency by increasing the concentration of reactants and facilitating molecular interactions. Furthermore, processes for analogous sterically hindered products, such as tris(2,4-di-tert-butylphenyl) phosphite, are also designed to be carried out in the absence of solvents. google.com

| Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzene (B151609) | 180 | 42 |

| Toluene | 180 | 40 |

| Carbon Tetrachloride | 180 | 35 |

| Dichloromethane | 180 | 45 |

| Tetrahydrofuran | 180 | 30 |

| None (Solvent-free) | 30 | 92 |

Table 1: Effect of different solvents on the yield of phenyl benzoate from the reaction of phenol and benzoyl chloride. Data sourced from a study on TiO2-catalyzed esterification. niscpr.res.in

Temperature and pressure are critical parameters that must be controlled to drive the formation of this compound to completion. The significant steric hindrance from the two tert-butyl groups on the phenol requires more forcing conditions than a simple phenol esterification, which can proceed at room temperature (e.g., 25°C). niscpr.res.in

For reactions involving the bulky 2,4-di-tert-butylphenol reactant, a multi-stage process with increasing temperature and controlled pressure is often beneficial. An analogous industrial process for preparing tris(2,4-di-tert-butylphenyl) phosphite from 2,4-di-tert-butylphenol illustrates this principle effectively. google.com The synthesis is carried out in a series of stages:

First Stage: The initial reaction is conducted at a moderate temperature of 55°C to 70°C under normal pressure. google.com This allows for controlled initiation of the reaction without promoting side reactions.

Second Stage: The temperature is then elevated to over 140°C, still at normal pressure, to increase the reaction rate. google.com

Third Stage: To ensure the reaction proceeds to completion, the temperature is further increased to at least 186°C (typically 190°C to 195°C), and the pressure is reduced to between 10 and 60 hPa. google.com The application of a vacuum helps to remove the hydrogen chloride (HCl) byproduct, shifting the equilibrium towards the formation of the final ester product.

This staged approach, utilizing progressively higher temperatures and eventual application of a vacuum, is a strategic method to overcome the steric hindrance and achieve high conversion in the formation of esters and other derivatives of 2,4-di-tert-butylphenol.

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a multi-step purification and isolation procedure is required to remove unreacted starting materials, catalysts, and byproducts to obtain pure this compound.

The initial step in the workup typically involves an aqueous wash. The reaction mixture is treated with a basic solution, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), to neutralize and remove any remaining acidic impurities like benzoyl chloride and the HCl byproduct. niscpr.res.intandfonline.com

For the separation of the target ester from other organic components, column chromatography is a highly effective technique. niscpr.res.inmdpi.comnih.gov The crude product is passed through a silica gel column, and a nonpolar eluent system is used to separate the components based on polarity. Common solvent systems for purifying hindered phenolic esters include mixtures of ethyl acetate and petroleum ether (e.g., 1:30 v/v) or cyclohexane and ethyl acetate (e.g., 90:10 v/v). mdpi.comnih.gov

After chromatographic purification, the final product can be obtained by removing the solvent under reduced pressure. nih.gov Depending on the physical properties of the final product, further purification can be achieved through crystallization from a suitable solvent or through high-vacuum distillation. orgsyn.org For high-melting point solids where distillation may be problematic, melt crystallization can also be employed as an alternative purification method. google.com

Chemical Reactivity and Transformations of 2,4 Di Tert Butylphenyl Benzoate

Hydrolytic Stability and Degradation Kinetics

The ester linkage in 2,4-di-tert-butylphenyl benzoate (B1203000) is the primary site for hydrolytic attack. The rate and mechanism of this degradation are influenced by factors such as pH and temperature.

The hydrolysis of esters is catalyzed by both acids and bases. nih.gov For 2,4-di-tert-butylphenyl benzoate, the rate of hydrolysis is expected to be significantly influenced by the pH of the medium. Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic, or alkaline, conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. chemrxiv.org This process, known as saponification, is typically irreversible as the resulting carboxylate anion is resonance-stabilized and deprotonated under basic conditions. nih.gov

Illustrative Data Table: pH-Dependent Hydrolysis of this compound at 25°C (Note: The following data is illustrative and based on general principles of ester hydrolysis due to the absence of specific experimental values for this compound in published literature.)

| pH | Predominant Mechanism | Hypothetical Rate Constant (k_obs, s⁻¹) |

| 2 | Specific Acid Catalysis | 1.5 x 10⁻⁷ |

| 4 | Water-Catalyzed | 5.0 x 10⁻⁸ |

| 7 | Water-Catalyzed | 5.0 x 10⁻⁸ |

| 10 | Specific Base Catalysis | 8.0 x 10⁻⁶ |

| 12 | Specific Base Catalysis | 8.0 x 10⁻⁴ |

In the absence of reactive species like oxygen, the thermal degradation of this compound would proceed through pyrolytic mechanisms. Pyrolysis-gas chromatography/mass spectrometry (Pyrolysis-GC/MS) is a common technique to study such degradation pathways. researchgate.netwikipedia.orgpstc.orgeag.comnih.gov For aromatic esters, the primary cleavage site upon heating in an inert atmosphere is typically the ester bond.

The expected thermal degradation of this compound would likely involve the homolytic cleavage of the C-O bond of the ester, leading to the formation of a benzoyl radical and a 2,4-di-tert-butylphenoxyl radical. These radicals can then undergo various secondary reactions, such as hydrogen abstraction to form benzoic acid and 2,4-di-tert-butylphenol (B135424), or decarboxylation of the benzoyl radical to form a phenyl radical. The thermal decomposition of the related compound dibenzoyl peroxide in an inert atmosphere is known to produce phenyl benzoate through radical recombination. nii.ac.jp The thermal decomposition of 2,4-dinitroanisole (B92663) has been shown to start at approximately 453 K. rsc.org

Illustrative Data Table: Potential Thermal Degradation Products of this compound in an Inert Atmosphere (Note: This table presents potential products based on general mechanisms of ester pyrolysis, as specific experimental data for this compound is not available.)

| Temperature Range (°C) | Proposed Primary Degradation Pathway | Major Potential Products |

| 350 - 450 | Initial ester bond cleavage | Benzoic acid, 2,4-di-tert-butylphenol |

| > 450 | Radical fragmentation and rearrangement | Benzene (B151609), carbon dioxide, tert-butyl fragments, phenol (B47542) |

Aromatic Electrophilic Substitution Reactions on the Phenyl Moieties

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the differing nature of their substituents.

The phenyl ring of the benzoate group is deactivated by the electron-withdrawing carbonyl group, which directs incoming electrophiles to the meta position. vaia.comucalgary.ca Conversely, the phenoxy group attached to the other ring is an activating group due to the electron-donating resonance effect of the oxygen lone pairs, directing incoming electrophiles to the ortho and para positions. reddit.comlibretexts.org

However, the 2,4-di-tert-butylphenyl ring already possesses bulky tert-butyl groups. These groups are weakly activating and ortho, para-directing. ucalgary.ca The tert-butyl group at the 2-position provides significant steric hindrance, making electrophilic attack at the adjacent 6-position highly unlikely. The 4-position is already substituted. Therefore, electrophilic attack on this ring would be directed primarily to the 6-position, but would be sterically hindered. The most likely position for substitution on this ring is the remaining vacant position, which is ortho to one tert-butyl group and meta to the other.

Considering both rings, the 2,4-di-tert-butylphenyl ring is significantly more activated towards electrophilic substitution than the benzoate ring. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are expected to occur preferentially on the di-tert-butyl substituted ring. libretexts.orgresearchgate.netchemguide.co.ukyoutube.com

Nucleophilic Attack and Transesterification Reactions

The carbonyl carbon of the ester group in this compound is an electrophilic center and can be attacked by nucleophiles. This leads to nucleophilic acyl substitution reactions.

Strong nucleophiles, such as amines (ammonolysis or aminolysis), can attack the carbonyl carbon to form amides, with the 2,4-di-tert-butylphenoxide ion acting as the leaving group. nih.govdalalinstitute.comchemistrysteps.comresearchgate.netacs.org The steric hindrance provided by the ortho-tert-butyl group on the phenoxide leaving group might influence the rate of this reaction.

Transesterification, the conversion of one ester to another, is another important reaction. researchgate.net This can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl benzoate and 2,4-di-tert-butylphenol. Enzymatic transesterification using lipases is also a potential route, which can offer high selectivity under mild conditions. researchgate.net

Oxidative Reactivity and Product Characterization

The 2,4-di-tert-butylphenyl moiety is susceptible to oxidation, particularly at the phenolic position if hydrolysis of the ester occurs first. The presence of the electron-donating hydroxyl group (after hydrolysis) and the tert-butyl groups makes this ring sensitive to oxidizing agents.

Oxidation of the parent compound could potentially be initiated by attack on the activated C-H bonds of the tert-butyl groups or the aromatic ring. The use of strong oxidizing agents like hydrogen peroxide, potentially in the presence of a catalyst, could lead to hydroxylation of the aromatic ring or oxidation of the alkyl side chains. google.comosti.govresearchgate.net The oxidation of phenols can lead to the formation of quinones and other coupled products.

Characterization of the oxidation products would typically involve spectroscopic techniques such as Mass Spectrometry (MS) to determine molecular weights and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the products.

Functionalization Strategies for this compound Derivatives

The chemical reactivity profile of this compound allows for several strategies to synthesize derivatives with modified properties.

Electrophilic Substitution on the Activated Ring: As discussed, the 2,4-di-tert-butylphenyl ring is activated towards electrophilic attack. Introducing functional groups like nitro (-NO₂) or halogen (-Br, -Cl) via standard electrophilic aromatic substitution protocols would be a primary strategy. Subsequent reduction of a nitro group to an amine would provide a handle for further functionalization.

Modification of the Benzoate Moiety: The carboxylic acid part of the molecule can be modified. Hydrolysis of the ester bond would yield 2,4-di-tert-butylphenol and benzoic acid. The liberated benzoic acid could then be converted to a more reactive species like an acyl chloride, which can then be reacted with various nucleophiles (alcohols, amines) to generate a library of new esters and amides.

Transesterification: As mentioned, transesterification offers a direct route to different esters of benzoic acid while retaining the 2,4-di-tert-butylphenyl moiety. This would be a straightforward method to alter the properties of the molecule, for instance, by introducing longer alkyl chains or other functional groups in the alcohol part of the ester.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Assignment Methodologies

¹H (Proton) NMR Spectroscopy: The ¹H NMR spectrum of 2,4-di-tert-butylphenyl benzoate (B1203000) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The benzoate and the di-tert-butylphenyl moieties will each have characteristic chemical shifts.

Benzoate Protons: The protons on the unsubstituted benzene (B151609) ring of the benzoate group will appear in the aromatic region, typically between δ 7.4 and 8.2 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded and appear at the downfield end of this range, while the meta and para protons will resonate at slightly higher fields. The integration of these signals will correspond to 5H.

Di-tert-butylphenyl Protons: The protons on the substituted phenyl ring will also resonate in the aromatic region. The proton at position 6 (ortho to the ester oxygen and meta to a tert-butyl group) is expected to be a doublet. The proton at position 5 (meta to the ester oxygen and ortho to a tert-butyl group) would likely appear as a doublet of doublets, and the proton at position 3 (ortho to a tert-butyl group and meta to the ester oxygen) as a doublet.

tert-Butyl Protons: The two tert-butyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlets in the upfield region, typically around δ 1.3-1.5 ppm. Each singlet will integrate to 9H.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for 2,4-di-tert-butylphenyl benzoate is noted as being available in the SpectraBase database, though access to the specific data is restricted. youtube.com Based on the structure, the following approximate chemical shifts are anticipated:

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.

Aromatic Carbons: The carbon atoms of both aromatic rings will resonate in the δ 120-150 ppm region. The carbons attached to the oxygen and the tert-butyl groups will be deshielded to varying extents.

tert-Butyl Carbons: The quaternary carbons of the tert-butyl groups are expected around δ 34-35 ppm, while the methyl carbons will appear further upfield, around δ 30-32 ppm.

Predicted ¹H and ¹³C NMR Data:

Due to the lack of publicly available experimental data, a predicted NMR spectrum can provide estimated chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoate (ortho-H) | 8.15 (d) | 130.0 |

| Benzoate (meta-H) | 7.50 (t) | 128.5 |

| Benzoate (para-H) | 7.63 (t) | 133.5 |

| Di-tert-butylphenyl (H-3) | 7.45 (d) | 124.0 |

| Di-tert-butylphenyl (H-5) | 7.15 (dd) | 126.5 |

| Di-tert-butylphenyl (H-6) | 7.10 (d) | 117.5 |

| ortho-tert-Butyl (CH₃) | 1.35 (s) | 31.5 |

| ortho-tert-Butyl (C) | 34.5 | |

| para-tert-Butyl (CH₃) | 1.30 (s) | 31.4 |

| para-tert-Butyl (C) | 35.0 | |

| Ester Carbonyl (C=O) | 165.0 | |

| Benzoate (ipso-C) | 129.5 | |

| Di-tert-butylphenyl (C-1) | 147.0 | |

| Di-tert-butylphenyl (C-2) | 140.0 | |

| Di-tert-butylphenyl (C-4) | 148.0 |

Note: These are predicted values and may differ from experimental results. The multiplicities are given as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on both the benzoate and the di-tert-butylphenyl rings, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, correlations would be expected from the ortho-protons of the benzoate ring to the ester carbonyl carbon, and from the protons on the di-tert-butylphenyl ring to the carbons of the tert-butyl groups.

Currently, there is no specific published 2D NMR data for this compound in the public domain.

Vibrational Spectroscopy Analysis: FT-IR and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1735-1715 | Stretching |

| C-O (Ester) | 1300-1100 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic, tert-butyl) | 2960-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Ring Stretching |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations and the symmetric stretching of the tert-butyl groups are expected to give strong signals. As with the other spectroscopic data, experimental FT-IR and Raman spectra for this compound are not readily found in the literature.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₁H₂₆O₂), the expected molecular weight is approximately 310.4 g/mol .

A GC-MS analysis available through PubChem indicates a top peak at an m/z of 105. youtube.com This is consistent with the fragmentation pattern of many benzoate esters, where the base peak corresponds to the benzoyl cation ([C₆H₅CO]⁺).

The expected fragmentation would likely proceed via the following pathways:

Formation of the Benzoyl Cation: Cleavage of the ester bond to lose the 2,4-di-tert-butylphenoxyl radical, resulting in the highly stable benzoyl cation at m/z 105.

Loss of CO: The benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Cleavage of tert-Butyl Groups: Fragmentation of the 2,4-di-tert-butylphenoxyl radical or the molecular ion could involve the loss of a methyl radical (CH₃•, 15 Da) or isobutylene (B52900) ((CH₃)₂C=CH₂, 56 Da) from the tert-butyl groups.

Predicted Major Mass Spectral Peaks:

| m/z | Proposed Fragment |

| 310 | [M]⁺ (Molecular Ion) |

| 295 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information for a compound in its solid state, including bond lengths, bond angles, and intermolecular interactions. To date, there is no publicly available information on the single-crystal X-ray structure of this compound. If the compound can be crystallized, this technique would provide precise data on the conformation of the ester linkage and the spatial orientation of the bulky tert-butyl groups.

Computational and Theoretical Investigations of 2,4 Di Tert Butylphenyl Benzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. espublisher.com While specific DFT studies on 2,4-di-tert-butylphenyl benzoate (B1203000) are not readily found, studies on the parent compound, phenyl benzoate, have been performed using DFT methods like B3LYP with basis sets such as 6-31+G*. nih.govnih.govresearchgate.net These studies calculate the optimized molecular geometry by finding the lowest energy arrangement of the atoms.

For 2,4-di-tert-butylphenyl benzoate, a DFT study would similarly predict its most stable structure. The bulky tert-butyl groups at the 2 and 4 positions of the phenyl ring would significantly influence the geometry due to steric hindrance, likely causing some distortion from the planarity observed in simpler benzoate esters. The results of such a calculation would typically be presented in a table of optimized geometric parameters.

Table 1: Representative Theoretical Geometric Parameters for Phenyl Benzoate (as a proxy) This table presents theoretical data for the parent compound, phenyl benzoate, calculated at the B3LYP/6-31+G level, as specific data for this compound is not available.*

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.35 Å |

| Bond Length | O-C (phenyl) | 1.41 Å |

| Bond Angle | O=C-O | 123.5° |

| Bond Angle | C-O-C | 117.8° |

| Data derived from principles discussed in studies on phenyl benzoate. nih.govresearchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For phenyl benzoate, the conformational space is defined by the rotation around the C(=O)-O and C(=O)-C bonds. nih.gov DFT studies have shown that for phenyl benzoate, the rotation around the C(=O)-O bond is not significantly more restricted than the rotation around the C(=O)-C bond. nih.gov

In the case of this compound, the two large tert-butyl groups would impose significant steric constraints, drastically affecting the conformational landscape. A computational analysis would map the potential energy surface as a function of the torsional angles of the ester group. This would reveal the global energy minimum, corresponding to the most stable conformation, as well as other local minima and the energy barriers between them. It is expected that the bulky substituents would lead to higher rotational barriers compared to the unsubstituted phenyl benzoate.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com

For this compound, a computational study would reveal the spatial distribution and energies of these orbitals. The electron-donating tert-butyl groups are expected to raise the energy of the HOMO, which would likely be localized on the di-substituted phenyl ring. The LUMO is expected to be located primarily on the benzoate portion of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. espublisher.com

Table 2: Representative FMO Data for a Substituted Benzoate Ester (Illustrative) This table provides an illustrative example of the kind of data generated from an FMO analysis, as specific data for this compound is not available.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

| Values are representative and based on general principles from computational studies on similar aromatic esters. espublisher.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions. It provides a detailed picture of the bonding and delocalization of electron density within a molecule.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) is commonly used to predict UV-visible absorption spectra by calculating the energies of electronic transitions. researchgate.net

Furthermore, the vibrational frequencies for IR and Raman spectroscopy can be calculated. Studies on phenyl benzoate have successfully used DFT (B3LYP/6-31+G*) to calculate its vibrational spectra, showing excellent agreement with experimental results after applying scaling factors. nih.govresearchgate.net A similar study on this compound would allow for the assignment of specific vibrational modes to the observed peaks in its experimental IR and Raman spectra, such as the characteristic C=O stretch of the ester group and the vibrations associated with the substituted phenyl rings.

Reaction Pathway Modeling for Key Chemical Transformations

Computational chemistry is a powerful tool for modeling reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. acs.org

For this compound, a key chemical transformation that could be modeled is its hydrolysis (reaction with water to form 2,4-di-tert-butylphenol (B135424) and benzoic acid). DFT calculations could be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis. This would involve locating the transition state structures for the nucleophilic attack on the carbonyl carbon and subsequent steps. The calculated activation energies would provide insights into the reaction rate and how it is influenced by the bulky tert-butyl groups, which are expected to sterically hinder the approach of the nucleophile to the ester carbonyl group. Such modeling provides a molecular-level understanding of the reaction's feasibility and kinetics. acs.org

Functional Applications in Chemical Science and Materials Engineering

Role as a Synthetic Intermediate in Organic Synthesis

The structure of 2,4-di-tert-butylphenyl benzoate (B1203000) makes it a potentially valuable synthetic intermediate. The ester linkage can be hydrolyzed to yield 2,4-di-tert-butylphenol (B135424) and benzoic acid, both of which are important building blocks in their own right. The precursor, 2,4-di-tert-butylphenol, is a widely used starting material in the synthesis of various industrial chemicals, including antioxidants and UV stabilizers. libretexts.org For instance, it is a key component in the production of tris(2,4-di-tert-butylphenyl)phosphite, a common antioxidant.

The reactivity of the phenyl benzoate core itself can be exploited in various organic transformations. For example, studies on the reactivity of phenyl benzoate have shown that it can undergo reactions like phenol (B47542) benzoylation with benzoic acid, catalyzed by zeolites, to produce hydroxybenzophenones. researchgate.net These products are important intermediates in the chemical industry. researchgate.net While this specific study did not use the di-tert-butyl substituted variant, the general reactivity suggests that 2,4-di-tert-butylphenyl benzoate could be a substrate for similar transformations, leading to the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

The general class of substituted benzoates has also been used in more complex catalytic systems. For instance, substituted benzoates have been employed in dual photoredox/cobalt-catalyzed hydrobromination and hydrochlorination of allyl carboxylates, demonstrating their utility in facilitating regioselective carbon-halogen bond formation. nih.gov

Applications in Polymer Chemistry

In the realm of polymer chemistry, the applications of this compound can be inferred from the behavior of related compounds. While it is structurally related to UV stabilizers, its potential extends beyond this role.

One area of interest is its use as a monomer for specialized polymers. Research has been conducted on the synthesis of polymers from various benzoate monomers. libretexts.orgresearchgate.netresearchgate.netsigmaaldrich.comdigitellinc.com For example, novel phenyl benzoate-based liquid crystalline thiol-ene monomers have been synthesized and studied. tue.nl These monomers can be polymerized to create main-chain polymers with highly defined mechanical and electro-optical properties. tue.nl The presence of the bulky tert-butyl groups on the phenyl ring of this compound could influence the properties of such polymers, potentially leading to materials with unique thermal or mechanical characteristics.

Furthermore, substituted phenylene aromatic diesters, which share the benzoate ester functionality, have been investigated as internal electron donors in Ziegler-Natta catalysts for olefin polymerization. These internal donors can influence the catalytic activity and selectivity, leading to polymers with high isotacticity and a broad molecular weight distribution. While a different molecule, this highlights a non-stabilizer role for benzoate esters in polymerization processes.

Beyond being a monomer, the general class of esters is widely used in the polymer industry as plasticizers, solvents, and stabilizers. polymeradd.co.th Phenyl benzoate, for instance, is used to enhance the flexibility and durability of polymers like PVC and in various polymer blends. polymeradd.co.th Given its ester nature, this compound could potentially function as a specialty plasticizer or processing aid, with the tert-butyl groups affecting its compatibility and performance with different polymer matrices.

Mechanistic Studies of Chemical Stabilization

The structural features of this compound suggest its potential as an antioxidant, a property that is the subject of mechanistic studies. The antioxidant activity of phenolic compounds is well-documented and often involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals. While this compound is an ester and lacks a free hydroxyl group, it is closely related to the widely studied antioxidant 2,4-di-tert-butylphenol.

Studies on the antioxidant activity of various phenyl benzoate compounds have been conducted. bjmu.edu.cn The antioxidant mechanism of these compounds can be complex and may involve different pathways, such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). industrialspec.com The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly influence the antioxidant capacity. industrialspec.com

For this compound, any significant antioxidant activity would likely arise after hydrolysis to 2,4-di-tert-butylphenol, which is a known potent antioxidant. The bulky tert-butyl groups on the phenol ring of the parent compound are known to enhance antioxidant efficacy by stabilizing the resulting phenoxy radical. Therefore, mechanistic studies of the stabilization properties of this compound would likely focus on its hydrolysis kinetics and the subsequent radical scavenging activity of the liberated 2,4-di-tert-butylphenol.

Investigation of its Chemical Properties for Material Compatibility

The compatibility of this compound with other materials is a critical factor for its potential applications, particularly in polymer formulations and as a component in industrial fluids. As an aromatic ester, it is expected to have good solvency for a range of organic materials, including many polymers and resins. industrialspec.com Aromatic esters, in general, are known for their excellent thermal, oxidative, and hydrolytic stability. zslubes.com

However, the specific compatibility with various elastomers, plastics, and other materials would need to be determined through standardized testing methods, such as those outlined by ASTM D543. intertek.com These tests evaluate changes in weight, dimensions, appearance, and strength of materials after exposure to the chemical. intertek.com For applications involving contact with seals and gaskets, compatibility testing is crucial to prevent degradation, which can lead to embrittlement, swelling, or shrinkage of the elastomeric materials. swri.org

The chemical structure of this compound, with its nonpolar tert-butyl groups and polar ester functionality, suggests it would have a unique solubility profile. This could be advantageous for creating stable blends with specific polymers or for use as a solvent or plasticizer where controlled interaction with the matrix is desired.

Exploration of Chemical Properties Exhibiting Specific Activities

The precursor, 2,4-di-tert-butylphenol, has been shown to exhibit a range of biological activities, including antimicrobial and antifungal properties. nih.govnih.govnih.gov For instance, it has demonstrated strong antimicrobial activity against Cutibacterium acnes, the bacterium associated with acne. nih.gov It has also been shown to inhibit the growth and biofilm formation of the opportunistic fungus Candida albicans. nih.gov

Studies on other substituted phenyl benzoate derivatives have also revealed interesting biological activities. For example, a study on various synthesized phenyl benzoate compounds showed that some exhibited antioxidant and weak anti-pancreatic lipase (B570770) activity. bjmu.edu.cn Another study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates found them to have potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov

These findings suggest that this compound could possess its own unique set of biological activities or serve as a pro-drug that releases the active 2,4-di-tert-butylphenol upon hydrolysis. Further investigation into its specific antimicrobial, antifungal, or other biological properties is warranted to explore its potential in pharmaceutical or agrochemical applications.

Environmental Fate and Chemical Transformations in Abiotic Systems

Photodegradation Pathways of 2,4-Di-tert-butylphenyl Benzoate (B1203000)

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in the environment. For 2,4-di-tert-butylphenyl benzoate, exposure to ultraviolet (UV) radiation, particularly in aqueous environments, is expected to initiate its degradation. While specific studies on the photodegradation of this compound are limited, the process can be inferred from the known photochemistry of its constituent parts—the 2,4-di-tert-butylphenol (B135424) moiety and the benzoate group—as well as from studies on similar aromatic esters.

The primary photochemical reaction is likely the cleavage of the ester bond (a process known as photolysis), leading to the formation of a 2,4-di-tert-butylphenoxyl radical and a benzoyl radical. These highly reactive radical species can then undergo a variety of subsequent reactions.

Furthermore, the photodegradation of related aromatic esters, such as phthalates, has been shown to proceed via cleavage of the aromatic ring and the aliphatic chain under UV irradiation. This can lead to the formation of transitional products that may further react with hydroxyl radicals in the water to form hydroxylated derivatives frontiersin.org. For instance, the photolysis of some benzoate esters can yield hydroxybenzoic acids.

It is important to note that the presence of photosensitizers in the environment, such as dissolved organic matter (humic and fulvic acids), can accelerate the photodegradation process. These substances can absorb light energy and transfer it to the pollutant molecule, or they can generate reactive oxygen species like singlet oxygen and hydroxyl radicals, which then attack the pollutant.

A plausible, though not experimentally confirmed for this specific compound, photodegradation pathway for this compound could involve the following key steps:

Ester Bond Cleavage: Initial absorption of UV radiation leads to the breaking of the ester linkage.

Radical Formation: This cleavage results in the formation of a 2,4-di-tert-butylphenoxyl radical and a benzoyl radical.

Secondary Reactions: These radicals can then react with other molecules, including water and oxygen, or with each other, to form a variety of degradation products.

Table 1: Potential Photodegradation Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | Cleavage of the ester bond. |

| Benzoic Acid | C₇H₆O₂ | Cleavage of the ester bond and subsequent reaction of the benzoyl radical. |

| Hydroxylated Derivatives | Varies | Reaction of the parent compound or its initial degradation products with hydroxyl radicals. |

Chemical Degradation in Aquatic and Terrestrial Environments (abiotic processes only)

In addition to photodegradation, this compound can undergo abiotic chemical degradation in aquatic and terrestrial environments. The primary process in this context is hydrolysis, the reaction with water.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by either acids or bases. In environmental settings, the pH of the water or soil pore water will influence the rate of this reaction.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is generally a more significant pathway for ester hydrolysis in the environment than acid-catalyzed hydrolysis. The reaction leads to the formation of 2,4-di-tert-butylphenol and the benzoate anion bartleby.com.

Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process also yields 2,4-di-tert-butylphenol and benzoic acid.

The rate of hydrolysis is dependent on both temperature and pH. Generally, the rate increases with increasing temperature and at pH values further from neutral (both acidic and alkaline).

Table 2: Abiotic Chemical Degradation Products of this compound

| Product Name | Chemical Formula | Degradation Process | Environmental Compartment |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | Hydrolysis | Aquatic and Terrestrial |

| Benzoic Acid | C₇H₆O₂ | Hydrolysis | Aquatic and Terrestrial |

Metabolite Identification from Environmental Chemical Transformations

The term "metabolite" is typically used in the context of biological transformations. However, for the purpose of this section, we will consider the stable products resulting from the abiotic chemical transformations discussed above as "environmental transformation products."

As established in the preceding sections, the primary abiotic degradation pathways for this compound are photodegradation and hydrolysis. The principal and most readily identifiable transformation products from these processes are 2,4-di-tert-butylphenol and benzoic acid.

Further degradation of these primary products can occur. For example, 2,4-di-tert-butylphenol itself can undergo further oxidation and degradation in the environment. Similarly, benzoic acid is known to be biodegradable and can also be subject to further abiotic transformations.

Table 3: Identified Environmental Transformation Products of this compound

| Transformation Product | Chemical Formula | Parent Process |

| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | Photodegradation, Hydrolysis |

| Benzoic Acid | C₇H₆O₂ | Photodegradation, Hydrolysis |

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of this compound and its transformation products in complex environmental matrices such as water, soil, and sediment require sophisticated analytical techniques. The choice of method often depends on the target analyte's concentration, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

Sample Preparation: Prior to analysis, a sample preparation step is typically necessary to extract and concentrate the analytes of interest and to remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): For water samples, using an organic solvent to extract the relatively nonpolar this compound.

Solid-Phase Extraction (SPE): A more modern and efficient technique where the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. This is suitable for both water and soil extracts.

Soxhlet Extraction or Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, these techniques use organic solvents to extract the target compounds.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound and its primary degradation product, 2,4-di-tert-butylphenol. GC separates the components of a mixture, and MS provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information nih.govrsc.org. For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly well-suited for the analysis of more polar compounds like benzoic acid and can also be used for the parent compound and 2,4-di-tert-butylphenol, often with UV or diode array detection (DAD) nih.govhelixchrom.com. Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers very high sensitivity and selectivity, making it an excellent choice for trace-level analysis in environmental samples rsc.org.

Table 4: Analytical Methodologies for this compound and its Transformation Products

| Analytical Technique | Target Analyte(s) | Environmental Matrix | Key Features |

| GC-MS | This compound, 2,4-Di-tert-butylphenol | Water, Soil, Sediment | Good for semi-volatile compounds, provides structural information. |

| GC-MS/MS | This compound, 2,4-Di-tert-butylphenol | Complex matrices (e.g., sediment, sludge) | High selectivity and sensitivity, reduces matrix interference. |

| HPLC-UV/DAD | This compound, Benzoic Acid, 2,4-Di-tert-butylphenol | Water | Robust and common technique, suitable for higher concentrations. |

| LC-MS/MS | This compound, Benzoic Acid, 2,4-Di-tert-butylphenol | Water, Soil, Sediment | High sensitivity and selectivity for trace analysis. |

Conclusion and Future Research Directions

Summary of Current Understanding of 2,4-Di-tert-butylphenyl Benzoate (B1203000)

2,4-Di-tert-butylphenyl benzoate is a well-characterized aromatic ester with established applications, primarily as a precursor and a component in stabilizer systems for polymers. Its synthesis from 2,4-di-tert-butylphenol (B135424) and benzoyl chloride is a standard chemical transformation. The physicochemical properties are largely dictated by the bulky tert-butyl groups and the benzoate functionality, which confer stability and specific solubility characteristics. Its mechanism of action as a stabilizer is rooted in the antioxidant properties of its phenolic precursor.

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the existing knowledge, there are several areas where further research is warranted:

Detailed Environmental Fate: Comprehensive studies on the long-term environmental fate and potential bioaccumulation of this compound and its degradation products are limited.

Toxicity of Metabolites: The toxicological profiles of the metabolites resulting from the biodegradation or environmental degradation of the compound are not well understood.

Performance in Advanced Materials: Its efficacy and behavior in next-generation polymers, nanocomposites, and bio-based plastics are largely unexplored.

Proposed Directions for Advanced Synthetic Studies

Future synthetic research could focus on:

Greener Synthetic Routes: Developing more environmentally friendly synthetic methods that utilize non-toxic catalysts, renewable starting materials, and minimize waste generation.

Novel Derivatives: Synthesizing novel derivatives of this compound with enhanced properties, such as improved thermal stability, broader UV absorption ranges, or better compatibility with specific polymer matrices.

Future Prospects for Mechanistic and Theoretical Investigations

Further mechanistic and theoretical studies could provide deeper insights into:

Synergistic Mechanisms: A more detailed understanding of the synergistic interactions between this compound derivatives and other stabilizers at the molecular level.

Photodegradation Pathways: Computational modeling to predict the photodegradation pathways of the compound and its stabilized polymers, which can aid in the design of more robust materials.

Potential for Novel Applications in Chemical Process Development

The unique structure of this compound could be leveraged for new applications:

Phase Transfer Catalysis: The lipophilic nature of the compound could make it a candidate for investigation as a phase transfer catalyst in certain organic reactions.

Protecting Group Chemistry: The sterically hindered phenolic ester could potentially be used as a protecting group in complex organic syntheses, offering stability under certain conditions and selective removal under others.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-di-tert-butylphenyl benzoate, and how can pathway efficiency be evaluated?

- Methodological Answer : The compound is synthesized via esterification between benzoic acid derivatives and 2,4-di-tert-butylphenol, typically using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Pathway efficiency can be assessed using computational tools to evaluate reaction thermodynamics, intermediate stability, and byproduct formation. For example, biosynthetic pathway scoring models (e.g., metabolic flux analysis) can predict feasible routes and optimize reaction conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns. Reference libraries (e.g., NIST) aid in peak assignment .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves tert-butyl group positions and ester linkage confirmation.

- Chromatography : HPLC or GC-MS (with derivatization) quantifies purity and detects trace impurities .

Q. What physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

- Solubility : Low water solubility necessitates organic solvents (e.g., DCM, THF). Compatibility with polymers or matrices should be tested via solubility parameters (Hansen or Hildebrand).

- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures, essential for high-temperature applications .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reactivity and intermolecular interactions?

- Methodological Answer : The bulky tert-butyl groups hinder electrophilic substitution and reduce crystallization, favoring amorphous phases. X-ray crystallography or molecular dynamics simulations can model steric hindrance effects on reaction kinetics or supramolecular assembly .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

- Methodological Answer :

- Hydrolysis : Acid/base-catalyzed ester cleavage yields 2,4-di-tert-butylphenol and benzoic acid. Kinetic studies (pH-dependent) quantify degradation rates.

- Oxidation : Radical-initiated degradation (e.g., via FTIR or ESR) identifies intermediates like quinones or aryl radicals. GC-MS monitors volatile byproducts .

Q. How can this compound be applied in polymer stabilization or antioxidant studies?

- Methodological Answer : As a phenolic ester, it may act as a radical scavenger. Evaluate antioxidant efficacy via:

- Oxidation Induction Time (OIT) : Use DSC to measure OIT in polymer matrices under oxygen flux.

- Accelerated Aging Tests : Expose samples to UV/heat and track mechanical property retention. Compare with commercial antioxidants (e.g., Irganox) .

Q. What computational methods predict the mesomorphic behavior of this compound in liquid crystalline systems?

- Methodological Answer : Molecular modeling (DFT or MD simulations) calculates dipole moments, polarizability, and torsional barriers. Pair with experimental data (POM, XRD) to correlate structure with phase transitions (nematic/smectic) .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability values: How to validate data?

- Methodological Answer : Variability arises from purity levels or experimental conditions (heating rate, atmosphere). Standardize testing via TGA (N₂ vs. air atmospheres) and cross-validate with multiple batches. Purity checks via elemental analysis or NMR are critical .

Q. Conflicting bioactivity reports: How to design assays for reliable results?

- Methodological Answer : Address solubility issues (use DMSO carriers with <1% v/v). Include controls for cytotoxicity (MTT assay) and confirm target interactions (e.g., enzyme inhibition kinetics). Reproducibility requires strict anaerobic/aerobic conditions for oxidation-sensitive assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.